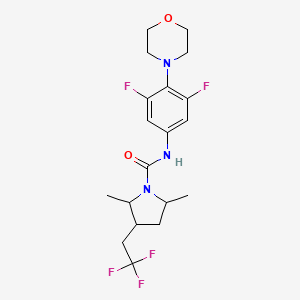![molecular formula C24H21NO4S B7431089 1-[2-[3-(Benzenesulfonylmethyl)benzoyl]-1,3-dihydroisoindol-5-yl]ethanone](/img/structure/B7431089.png)
1-[2-[3-(Benzenesulfonylmethyl)benzoyl]-1,3-dihydroisoindol-5-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[3-(Benzenesulfonylmethyl)benzoyl]-1,3-dihydroisoindol-5-yl]ethanone, also known as BIX-01294, is a small molecule inhibitor of G9a, a histone methyltransferase enzyme. Histone methylation is a crucial epigenetic modification that regulates gene expression and chromatin structure. G9a is involved in the methylation of histone H3 at lysine 9 (H3K9), which is associated with gene silencing. BIX-01294 has been extensively studied for its potential as a therapeutic agent for cancer and other diseases.
Mecanismo De Acción
1-[2-[3-(Benzenesulfonylmethyl)benzoyl]-1,3-dihydroisoindol-5-yl]ethanone inhibits G9a by binding to its SET domain, which is responsible for the methylation of H3K9. This binding prevents the transfer of a methyl group from S-adenosylmethionine to H3K9, leading to a decrease in H3K9 methylation and subsequent gene activation. 1-[2-[3-(Benzenesulfonylmethyl)benzoyl]-1,3-dihydroisoindol-5-yl]ethanone has also been shown to inhibit the methylation of non-histone proteins, such as p53, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
1-[2-[3-(Benzenesulfonylmethyl)benzoyl]-1,3-dihydroisoindol-5-yl]ethanone has been shown to have several biochemical and physiological effects. In cancer cells, 1-[2-[3-(Benzenesulfonylmethyl)benzoyl]-1,3-dihydroisoindol-5-yl]ethanone induces cell cycle arrest and apoptosis by upregulating the expression of p21 and Bax, respectively. In stem cells, 1-[2-[3-(Benzenesulfonylmethyl)benzoyl]-1,3-dihydroisoindol-5-yl]ethanone maintains the pluripotency of cells by inhibiting the expression of lineage-specific genes. In animal models of Alzheimer's disease, 1-[2-[3-(Benzenesulfonylmethyl)benzoyl]-1,3-dihydroisoindol-5-yl]ethanone improves cognitive function by reducing neuroinflammation and increasing synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-[3-(Benzenesulfonylmethyl)benzoyl]-1,3-dihydroisoindol-5-yl]ethanone has several advantages for lab experiments, including its specificity for G9a and its ability to cross the blood-brain barrier. However, 1-[2-[3-(Benzenesulfonylmethyl)benzoyl]-1,3-dihydroisoindol-5-yl]ethanone also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 1-[2-[3-(Benzenesulfonylmethyl)benzoyl]-1,3-dihydroisoindol-5-yl]ethanone. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to explore its effects on non-histone proteins and other epigenetic modifications. Additionally, further research is needed to optimize the synthesis and formulation of 1-[2-[3-(Benzenesulfonylmethyl)benzoyl]-1,3-dihydroisoindol-5-yl]ethanone for use in clinical trials.
Métodos De Síntesis
The synthesis of 1-[2-[3-(Benzenesulfonylmethyl)benzoyl]-1,3-dihydroisoindol-5-yl]ethanone involves several steps, including the condensation of 3-(benzenesulfonylmethyl)benzaldehyde with 1,3-dihydroisoindole-5-carboxylic acid, followed by reduction and acetylation. The final product is obtained through chromatographic purification.
Aplicaciones Científicas De Investigación
1-[2-[3-(Benzenesulfonylmethyl)benzoyl]-1,3-dihydroisoindol-5-yl]ethanone has been used in various scientific research applications, including cancer research, stem cell research, and neurological research. In cancer research, 1-[2-[3-(Benzenesulfonylmethyl)benzoyl]-1,3-dihydroisoindol-5-yl]ethanone has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In stem cell research, 1-[2-[3-(Benzenesulfonylmethyl)benzoyl]-1,3-dihydroisoindol-5-yl]ethanone has been used to maintain the pluripotency of embryonic stem cells and induced pluripotent stem cells. In neurological research, 1-[2-[3-(Benzenesulfonylmethyl)benzoyl]-1,3-dihydroisoindol-5-yl]ethanone has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1-[2-[3-(benzenesulfonylmethyl)benzoyl]-1,3-dihydroisoindol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-17(26)19-10-11-21-14-25(15-22(21)13-19)24(27)20-7-5-6-18(12-20)16-30(28,29)23-8-3-2-4-9-23/h2-13H,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZROVVZXKFVZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CN(C2)C(=O)C3=CC=CC(=C3)CS(=O)(=O)C4=CC=CC=C4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-(4-methylcyclohexyl)-4-oxobutanoyl]amino]-N-(2-methylpropyl)benzamide](/img/structure/B7431010.png)
![Ethyl 4-[[2-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methylsulfamoyl]piperidine-1-carboxylate](/img/structure/B7431012.png)
![[1-[(3-chloro-4-thiomorpholin-4-ylphenyl)carbamoyl]azetidin-3-yl] N,N-dimethylcarbamate](/img/structure/B7431018.png)
![Ethyl 2-[[2-fluoro-4-[[3-fluoro-3-(3-methoxyphenyl)pyrrolidine-1-carbonyl]amino]benzoyl]amino]propanoate](/img/structure/B7431031.png)
![tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate](/img/structure/B7431036.png)
![N-[(4-methyl-1-quinoxalin-2-ylpiperidin-4-yl)methyl]-3-(1H-1,2,4-triazol-5-yl)propanamide](/img/structure/B7431037.png)

![methyl 2-[2-fluoro-4-[(2-oxo-1H-quinoline-3-carbonyl)amino]phenyl]acetate](/img/structure/B7431057.png)
![Ethyl 4-[[3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carbonyl]amino]benzoate](/img/structure/B7431060.png)
![[(3aS,7aR)-2-(5-fluoropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-5-yl]-[5-(1H-pyrazol-4-yl)pyridin-2-yl]methanone](/img/structure/B7431067.png)
![(3-Amino-6-fluoroindazol-1-yl)-[2-(furan-2-ylmethylsulfanyl)phenyl]methanone](/img/structure/B7431068.png)
![(5-nitro-1H-pyrazol-3-yl)-[4-[(3-phenylmethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7431073.png)
![Ethyl 4-[[3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7431077.png)
![Tert-butyl 2-[3-(4-chloropyrazol-1-yl)propanoylamino]-2-(3-methylphenyl)acetate](/img/structure/B7431082.png)